molecular formula C9H18O B090689 3,3,5-Trimethylcyclohexanol CAS No. 116-02-9

3,3,5-Trimethylcyclohexanol

Cat. No.: B090689
CAS No.: 116-02-9
M. Wt: 142.24 g/mol
InChI Key: BRRVXFOKWJKTGG-UHFFFAOYSA-N
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Description

3,3,5-Trimethylcyclohexanol is an organic compound with the molecular formula C9H18O. It is a cyclohexanol derivative characterized by three methyl groups attached to the cyclohexane ring at positions 3, 3, and 5. This compound is known for its minty flavor and is used as a precursor in the synthesis of various chemical products, including the vasodilator cyclandelate and the sunscreen component homosalate .

Mechanism of Action

Target of Action

3,3,5-Trimethylcyclohexanol, also known as Homomenthol, is a secondary alcohol that exhibits inhibitory activity against HMG-CoA reductase . HMG-CoA reductase is an enzyme that plays a crucial role in the mevalonate pathway, which is responsible for the biosynthesis of cholesterol and other types of sterols.

Mode of Action

As an inhibitor of HMG-CoA reductase, this compound interferes with the normal function of this enzyme, thereby disrupting the mevalonate pathway . This disruption leads to a decrease in the production of cholesterol and other sterols, which can have various effects on cellular processes.

Biochemical Pathways

The primary biochemical pathway affected by this compound is the mevalonate pathway . By inhibiting HMG-CoA reductase, this compound reduces the production of mevalonate, a key intermediate in the synthesis of cholesterol and other sterols. This can lead to downstream effects such as altered membrane fluidity and function, as well as changes in the synthesis of other molecules that depend on the mevalonate pathway.

Result of Action

The inhibition of HMG-CoA reductase by this compound leads to a decrease in the production of cholesterol and other sterols . This can have various effects at the molecular and cellular levels, including changes in membrane fluidity and function, alterations in the synthesis of other molecules that depend on the mevalonate pathway, and potential impacts on cellular growth and proliferation.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,3,5-Trimethylcyclohexanol can be synthesized through the hydrogenation of isophorone. The hydrogenation process involves the use of hydrogen gas and a suitable catalyst, such as supported nickel or cobalt, under specific conditions of temperature and pressure .

Industrial Production Methods: In industrial settings, the hydrogenation of isophorone is carried out in large-scale reactors. The process typically involves the use of a hydrogenation catalyst, such as RANEY® nickel, and a solvent like tetrahydrofuran to enhance the selectivity and yield of the desired product .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific structure with three methyl groups, which imparts distinct chemical properties and reactivity. This structural feature makes it a valuable intermediate in the synthesis of various chemical products, including pharmaceuticals and industrial compounds .

Properties

IUPAC Name

3,3,5-trimethylcyclohexan-1-ol
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InChI

InChI=1S/C9H18O/c1-7-4-8(10)6-9(2,3)5-7/h7-8,10H,4-6H2,1-3H3
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InChI Key

BRRVXFOKWJKTGG-UHFFFAOYSA-N
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Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CC(C1)(C)C)O
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Molecular Formula

C9H18O
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DSSTOX Substance ID

DTXSID9041815
Record name 3,3,5-Trimethylcyclohexanol
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Molecular Weight

142.24 g/mol
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Physical Description

Liquid; Pellets or Large Crystals, Colorless liquid; [Hawley] May be supercooled liquid; [MSDSonline], Solid, Colourless crystals; menthol-like camphorous odour
Record name Cyclohexanol, 3,3,5-trimethyl-
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Record name 3,3,5-Trimethylcyclohexanol
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Record name 3,3,5-Trimethyl cyclohexanol
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Boiling Point

198 °C, 80.00 °C. @ 20.00 mm Hg
Record name 3,3,5-TRIMETHYLCYCLOHEXANOL
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Flash Point

73.9 °C, 165 °F OC
Record name 3,3,5-Trimethylcyclohexanol
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Solubility

SLIGHTLY SOL IN WATER, Insoluble in water; soluble in oils, Soluble at room temperature (in ethanol)
Record name 3,3,5-TRIMETHYLCYCLOHEXANOL
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Record name 3,3,5-Trimethyl cyclohexanol
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Density

0.878 @ 40 °C/20 °C
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Vapor Density

4.9 (AIR= 1)
Record name 3,3,5-TRIMETHYLCYCLOHEXANOL
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Vapor Pressure

0.1 [mmHg], 0.1 MM HG @ 20 °C
Record name 3,3,5-Trimethylcyclohexanol
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Color/Form

LIQ

CAS No.

116-02-9, 767-54-4, 933-48-2
Record name 3,3,5-Trimethylcyclohexanol
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Record name cis-3,5,5-trimethylcyclohexan-1-ol
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Melting Point

37.0 °C, 30.00 to 34.00 °C. @ 760.00 mm Hg
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,3,5-Trimethylcyclohexanol
Reactant of Route 2
3,3,5-Trimethylcyclohexanol
Reactant of Route 3
3,3,5-Trimethylcyclohexanol
Reactant of Route 4
3,3,5-Trimethylcyclohexanol
Reactant of Route 5
3,3,5-Trimethylcyclohexanol
Reactant of Route 6
3,3,5-Trimethylcyclohexanol
Customer
Q & A

ANone: While the provided research doesn't extensively explore direct target interactions for 3,3,5-Trimethylcyclohexanol itself, some insights can be gleaned:

  • Cyclandelate (a this compound derivative) as a vasodilator: Research suggests that cyclandelate, the mandelic acid ester of this compound, acts as a vasodilator, primarily targeting smooth muscle cells in blood vessels []. This action leads to improved blood flow, particularly in peripheral and cerebrovascular systems.

ANone:

  • Spectroscopic Data: While the provided abstracts don't contain specific spectroscopic data, several techniques are relevant for characterizing this compound:
    • NMR Spectroscopy (1H and 13C): Can provide information on the compound's structure, including the position and orientation (axial/equatorial) of the hydroxyl group and methyl substituents. One study specifically investigated the 17O NMR spectra of this compound and related compounds [].
    • Infrared Spectroscopy (IR): Can identify functional groups, particularly the characteristic O-H stretch of the alcohol group. Research has used IR spectroscopy to analyze this compound and related esters [].

ANone: The provided research focuses more on the synthesis, characterization, and biological effects of this compound rather than its material compatibility and stability in various conditions. Further investigation is needed to answer these questions comprehensively.

ANone: The provided research doesn't highlight any specific catalytic properties or applications of this compound. Its primary focus is on its synthesis, biological activity, and the properties of its derivatives.

ANone: Although the provided research doesn't present a systematic SAR study, it offers some clues regarding the importance of structural modifications:

  • Esterification: Converting this compound into its mandelic acid ester (cyclandelate) significantly enhances its vasodilatory potency []. This modification likely influences its pharmacokinetic and pharmacodynamic properties.
  • Substitutions on the aryloxy group: Research on clofibrate-related compounds, which share structural similarities with cyclandelate, suggests that substitutions on the aryloxy group can significantly impact their lipid-lowering activity []. This finding highlights the importance of this region for biological activity.

ANone: The provided research doesn't delve into the stability or specific formulation strategies for this compound. Further research is needed to assess its stability under various conditions and develop optimal formulations.

ANone: The provided research doesn't discuss specific SHE regulations for this compound. As with any chemical, it's essential to consult relevant safety data sheets and adhere to proper handling and disposal procedures.

ANone: While the focus is primarily on cyclandelate, some information can be extrapolated:

  • Metabolism: Cyclandelate is metabolized to this compound and mandelic acid in vivo. Plasma concentrations of both metabolites have been measured following cyclandelate administration [].
  • Elimination: A study investigated methods to determine free and conjugated this compound in plasma and urine, suggesting that it's excreted through both routes [].

ANone: The provided research doesn't specifically address the in vitro or in vivo efficacy of this compound itself. Most studies focus on cyclandelate's clinical applications and its effects in animal models.

ANone: The provided research doesn't cover resistance or cross-resistance mechanisms related to this compound. Further investigation is needed to assess its potential for inducing resistance.

ANone: The research provided doesn't delve into detailed toxicological studies of this compound. Standard safety protocols should be followed when handling this compound, and further research is needed to fully characterize its safety profile.

ANone: The provided research primarily focuses on the synthesis and characterization of this compound and doesn't delve into specific drug delivery or targeting strategies. These aspects would require further investigation and optimization.

ANone: The available research doesn't explore the use of biomarkers or diagnostics specifically for this compound. This area presents an opportunity for future research to improve personalized treatment approaches.

A: The research highlights the use of gas chromatography for analyzing this compound in biological samples []. This method enables the separation and quantification of free and conjugated forms of the compound in plasma and urine.

ANone: The provided research doesn't address the environmental impact or degradation of this compound. Assessing its potential environmental effects and developing sustainable practices regarding its use and disposal would be crucial.

ANone: The provided research doesn't specifically investigate the dissolution or solubility of this compound. These properties can significantly impact its bioavailability and require further study.

A: While the research mentions using gas chromatography for analysis, it doesn't provide specific details on method validation []. Robust validation procedures would be essential to ensure the reliability and accuracy of analytical data.

ANone: The available research primarily focuses on the scientific aspects of this compound and doesn't elaborate on specific quality control and assurance measures. These aspects would be critical for its potential development and application.

ANone: The provided research doesn't discuss the immunogenicity or immunological responses associated with this compound. Further investigation is needed to determine if it triggers any immune reactions and explore potential mitigation strategies.

ANone: The provided research offers a glimpse into the historical research on this compound:

  • Early Synthesis and Characterization: Research dating back to the mid-20th century focused on synthesizing this compound and its derivatives [, ]. Scientists investigated the stereochemistry of its isomers and used techniques like infrared spectroscopy to characterize its structure.
  • Investigation of Biological Activity: Subsequent research explored the biological activities of this compound and its derivatives, particularly its role as a metabolite of the vasodilator cyclandelate [, , ]. This led to studies on its pharmacokinetics, metabolism, and potential therapeutic applications.
  • Focus on Green Chemistry: More recent studies have emphasized green chemistry approaches for synthesizing this compound and its esters, highlighting the importance of environmentally friendly methodologies [].

ANone: The research on this compound demonstrates clear interdisciplinary connections:

  • Organic Chemistry and Medicinal Chemistry: The synthesis of novel this compound derivatives and the exploration of their biological activities highlight the interplay between organic synthesis and medicinal chemistry [, ].
  • Analytical Chemistry and Pharmacology: Studies investigating the pharmacokinetics and metabolism of this compound rely heavily on analytical techniques developed in analytical chemistry [, ].
  • Synthetic Chemistry and Green Chemistry: The development of environmentally friendly synthetic procedures for this compound and its esters reflects the growing synergy between synthetic chemistry and green chemistry principles [].

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